REACTION_CXSMILES
|
C(Cl)Cl.[C:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:7])[CH2:5][CH3:6].[Br:14]Br.C([O-])(O)=O.[Na+]>CCOC(C)=O>[Br:14][CH:5]([CH3:6])[C:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.49 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with 20 mL of a 20 wt % sodium thiosulfate aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 20 mL of saturated brine, dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
subjected to distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(Cl)Cl.[C:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:7])[CH2:5][CH3:6].[Br:14]Br.C([O-])(O)=O.[Na+]>CCOC(C)=O>[Br:14][CH:5]([CH3:6])[C:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.49 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with 20 mL of a 20 wt % sodium thiosulfate aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 20 mL of saturated brine, dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
subjected to distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |